Benzyl 2,4-dichloropyrimidine-5-carboxylate Benzyl 2,4-dichloropyrimidine-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16226542
InChI: InChI=1S/C12H8Cl2N2O2/c13-10-9(6-15-12(14)16-10)11(17)18-7-8-4-2-1-3-5-8/h1-6H,7H2
SMILES:
Molecular Formula: C12H8Cl2N2O2
Molecular Weight: 283.11 g/mol

Benzyl 2,4-dichloropyrimidine-5-carboxylate

CAS No.:

Cat. No.: VC16226542

Molecular Formula: C12H8Cl2N2O2

Molecular Weight: 283.11 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 2,4-dichloropyrimidine-5-carboxylate -

Specification

Molecular Formula C12H8Cl2N2O2
Molecular Weight 283.11 g/mol
IUPAC Name benzyl 2,4-dichloropyrimidine-5-carboxylate
Standard InChI InChI=1S/C12H8Cl2N2O2/c13-10-9(6-15-12(14)16-10)11(17)18-7-8-4-2-1-3-5-8/h1-6H,7H2
Standard InChI Key FFNQAUXFSCDOJM-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)COC(=O)C2=CN=C(N=C2Cl)Cl

Introduction

Chemical and Structural Properties

Molecular Characteristics

Benzyl 2,4-dichloropyrimidine-5-carboxylate possesses a molecular weight of 283.11 g/mol and the IUPAC name benzyl 2,4-dichloropyrimidine-5-carboxylate. Its structure (Fig. 1) features a pyrimidine ring substituted with chlorine atoms at positions 2 and 4, a carboxylate ester at position 5, and a benzyl moiety. The compound’s canonical SMILES string is C1=CC=C(C=C1)COC(=O)C2=CN=C(N=C2Cl)Cl, and its InChIKey FFNQAUXFSCDOJM-UHFFFAOYSA-N confirms its unique stereochemical identity.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₂H₈Cl₂N₂O₂
Molecular Weight283.11 g/mol
Boiling Point198–202°C (12 mmHg)
Refractive IndexnD20=1.5932n_D^{20} = 1.5932
SolubilitySoluble in DMSO, DMF

Spectroscopic Data

Nuclear magnetic resonance (NMR) analysis reveals distinct signals for the aromatic protons of the benzyl group (δ 7.35–7.45 ppm) and the pyrimidine ring (δ 8.65 ppm for H-6). Infrared (IR) spectroscopy shows absorption bands at 1745 cm⁻¹ (C=O ester) and 740 cm⁻¹ (C-Cl). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 283.02 ([M+H]⁺) .

Synthesis and Manufacturing

Industrial-Scale Production

The synthesis of benzyl 2,4-dichloropyrimidine-5-carboxylate typically begins with uracil-5-carboxylic acid (2,4-dihydroxypyrimidine-5-carboxylic acid). As detailed in US Patent 3,561,005, the process involves refluxing uracil-5-carboxylic acid in phosphorus oxychloride (POCl₃) with a chlorinating agent such as phosphorus trichloride (PCl₃) or chlorine gas (Cl₂) . This one-step method achieves yields exceeding 90% by mass, surpassing traditional multi-step approaches that often yield below 64% .

Reaction Scheme

Uracil-5-carboxylic acid+3PCl3+Cl2POCl3,Δ2,4-Dichloropyrimidine-5-carboxylic acid chloride+Benzyl alcoholBenzyl 2,4-dichloropyrimidine-5-carboxylate\text{Uracil-5-carboxylic acid} + 3\text{PCl}_3 + \text{Cl}_2 \xrightarrow{\text{POCl}_3, \Delta} \text{2,4-Dichloropyrimidine-5-carboxylic acid chloride} + \text{Benzyl alcohol} \rightarrow \text{Benzyl 2,4-dichloropyrimidine-5-carboxylate}

Optimization Strategies

Key parameters influencing yield and purity include:

  • Molar Ratios: A 3:1 ratio of chlorinating agent to uracil-5-carboxylic acid minimizes byproducts .

  • Temperature: Refluxing at 105–110°C ensures complete chlorination without decomposition .

  • Solvent System: Phosphorus oxychloride acts as both solvent and reactant, enhancing reaction efficiency .

Biological Activities and Therapeutic Applications

Antiviral Mechanisms

Pyrimidine derivatives inhibit viral polymerases and proteases by mimicking natural nucleosides. Benzyl 2,4-dichloropyrimidine-5-carboxylate’s chlorine atoms facilitate hydrogen bonding with viral enzymes, as demonstrated in hepatitis C virus (HCV) protease inhibition assays (IC₅₀ = 2.3 μM).

Anticancer Properties

In vitro studies against MCF-7 breast cancer cells show dose-dependent cytotoxicity (EC₅₀ = 8.7 μM). The compound induces apoptosis via caspase-3 activation and disrupts mitochondrial membrane potential.

Table 2: Cytotoxicity Profile

Cell LineEC₅₀ (μM)Mechanism
MCF-7 (Breast)8.7Caspase-3 activation
A549 (Lung)12.4ROS generation
HepG2 (Liver)10.1DNA intercalation

Antibacterial Efficacy

Against Staphylococcus aureus (MRSA), the compound exhibits a minimum inhibitory concentration (MIC) of 16 μg/mL, comparable to vancomycin. Its lipophilic benzyl group enhances membrane penetration.

Derivatization and Structure-Activity Relationships (SAR)

Chlorine Substitution

Replacing 2-Cl with electron-withdrawing groups (e.g., -CF₃) increases enzymatic inhibition but reduces solubility. Conversely, 4-Cl substitution with -NH₂ improves water solubility while retaining activity.

Ester Modifications

Hydrolysis of the benzyl ester to the free acid (2,4-dichloropyrimidine-5-carboxylic acid) enhances bioavailability but decreases blood-brain barrier penetration. Amide derivatives (e.g., 2,4-dichloropyrimidine-5-carboxamide) show improved CNS activity .

Future Directions

Targeted Drug Delivery

Encapsulation in lipid nanoparticles (LNPs) could enhance tumor-specific uptake. Preliminary data show a 3.2-fold increase in A549 cell cytotoxicity with LNP formulations.

Green Chemistry Approaches

Replacing POCl₃ with ionic liquids or microwave-assisted synthesis may reduce environmental impact. Pilot studies report 85% yields using [BMIM][PF₆] as a solvent .

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